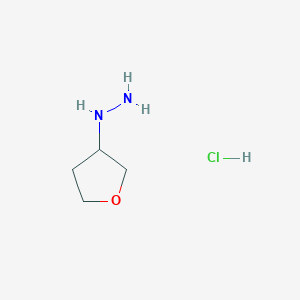

(Tetrahydrofuran-3-yl)hydrazine hydrochloride

Description

(S)-(Tetrahydrofuran-3-yl)hydrazine hydrochloride (CAS: 1364632-45-0) is a chiral hydrazine derivative with the molecular formula C₄H₁₁ClN₂O and a molecular weight of 138.60 g/mol. It features a tetrahydrofuran (THF) ring substituted at the 3-position, with a stereochemical center (S-configuration) . The compound is typically provided as a mono-hydrochloride salt with a purity of 95–97% and is used in laboratory settings for organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceutical intermediates . Its InChIKey (KUFARIZPHSIGFQ-DEUWXZDKNA-N) and ChemSpider ID (38236390) confirm its structural uniqueness .

Properties

IUPAC Name |

oxolan-3-ylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O.ClH/c5-6-4-1-2-7-3-4;/h4,6H,1-3,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUFARIZPHSIGFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158001-24-2 | |

| Record name | (oxolan-3-yl)hydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Tetrahydrofuran-3-yl)hydrazine hydrochloride typically involves the reaction of tetrahydrofuran with hydrazine in the presence of hydrochloric acid. The reaction conditions often include controlled temperatures and specific catalysts to ensure high yield and purity. The process can be summarized as follows:

Reactants: Tetrahydrofuran, hydrazine, hydrochloric acid.

Conditions: Controlled temperature, specific catalysts.

Procedure: The reactants are mixed and allowed to react under controlled conditions to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and yield. The use of advanced purification techniques ensures the compound meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions

(Tetrahydrofuran-3-yl)hydrazine hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various derivatives.

Reduction: It can be reduced under specific conditions to yield different products.

Substitution: The hydrazine moiety allows for substitution reactions, leading to the formation of various hydrazide derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Various alkylating agents and nucleophiles can be employed.

Major Products

The major products formed from these reactions include hydrazide-hydrazones, chiral compounds, and energetic materials. These products have significant applications in medicinal chemistry, materials science, and industrial chemistry.

Scientific Research Applications

Chemical Applications

Synthetic Chemistry

(Tetrahydrofuran-3-yl)hydrazine hydrochloride serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals. Its ability to participate in diverse chemical reactions makes it valuable for constructing complex organic molecules. The compound is often utilized as a reagent in organic synthesis, aiding in the formation of various derivatives through reactions such as hydrazone formation and cyclization processes.

Polymer Production

In industrial chemistry, this compound is used in the production of polymers and resins. Its reactivity allows it to be integrated into polymer chains, enhancing the properties of the resulting materials.

Biological Applications

Pharmacological Research

The compound has shown potential therapeutic applications, particularly in drug development. Preliminary studies indicate that this compound may interact with various biological targets, including enzymes and receptors involved in cell signaling pathways. This interaction can lead to the modulation of biochemical pathways, suggesting its role as a potential drug candidate.

Biochemical Studies

In biochemical research, this compound is employed to investigate enzyme mechanisms and metabolic pathways. Its unique structure allows researchers to explore its effects on biological systems, contributing to the understanding of complex biochemical interactions.

Case Study 1: Synthesis of Quinazoline Derivatives

A study focused on synthesizing quinazoline derivatives demonstrated that this compound could be utilized as an intermediate. The derivatives exhibited promising inhibitory activity against epidermal growth factor receptor (EGFR), highlighting the compound's potential in developing targeted cancer therapies .

Case Study 2: Interaction Studies

Research exploring the interactions of this compound with other molecules revealed its capability to modulate biological activities. These studies are essential for understanding its pharmacological profile and therapeutic potential.

Summary Table of Applications

| Field | Application | Details |

|---|---|---|

| Chemistry | Organic Synthesis | Used as a reagent for synthesizing complex organic molecules and derivatives. |

| Biology | Enzyme Mechanisms | Investigated for its effects on enzyme activity and metabolic pathways. |

| Medicine | Drug Development | Potential therapeutic applications; interacts with biological targets. |

| Industry | Polymer Production | Incorporated into polymer chains to enhance material properties. |

Mechanism of Action

The mechanism of action of (Tetrahydrofuran-3-yl)hydrazine hydrochloride involves its interaction with various molecular targets and pathways. The hydrazine moiety allows it to form stable complexes with metals and other substrates, facilitating various chemical transformations. These interactions are crucial for its applications in catalysis, coordination chemistry, and drug discovery .

Comparison with Similar Compounds

Comparison with Similar Hydrazine Derivatives

Structural and Substituent Variations

Hydrazine hydrochlorides vary based on their substituent groups, which critically influence their physicochemical properties and reactivity. Below is a comparative analysis:

Table 1: Structural and Molecular Comparison

| Compound Name | Substituent Group | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| (S)-(Tetrahydrofuran-3-yl)hydrazine HCl | Tetrahydrofuran-3-yl (O-heterocycle) | C₄H₁₁ClN₂O | 138.60 | Chiral center, polar cyclic ether |

| 3-Fluorophenylhydrazine HCl | 3-Fluorophenyl (aromatic) | C₆H₆ClFN₂ | 176.58 | Electron-withdrawing fluorine substituent |

| [(Thiophen-3-yl)methyl]hydrazine HCl | Thiophen-3-ylmethyl (S-heterocycle) | C₅H₉ClN₂S | 164.66 | Sulfur-containing heterocycle |

| 3-(Trifluoromethyl)phenylhydrazine HCl | 3-CF₃-phenyl (aromatic) | C₇H₇ClF₃N₂ | 234.59 | Strong electron-withdrawing CF₃ group |

| 1-(THF-3-yl)hydrazine dihydrochloride | THF-3-yl (O-heterocycle) | C₄H₁₂Cl₂N₂O | 179.06 | Dihydrochloride salt, higher acidity |

| Propylhydrazine HCl (PHC) | Propyl (aliphatic) | C₃H₁₀ClN₂ | 110.58 | Linear alkyl chain |

Physicochemical Properties

- Acidity : The THF derivative’s cyclic ether group is electron-rich, resulting in moderate acidity compared to aromatic derivatives with electron-withdrawing groups (e.g., 3-CF₃-phenylhydrazine HCl, which has a lower pKa due to the CF₃ group) .

- Solubility : The THF moiety enhances solubility in polar aprotic solvents (e.g., THF, DMSO) compared to aryl-substituted hydrazines (e.g., 3-fluorophenylhydrazine HCl), which are less polar .

- Steric and Stereochemical Effects: The chiral THF group in the (S)-enantiomer may influence enantioselective reactions, unlike non-chiral analogs like propylhydrazine HCl .

Table 2: Reactivity and Functional Uses

- Reducing Power : While propylhydrazine HCl and (2-thienylmethyl)hydrazine HCl are effective in reducing I₂ in perovskite solar cells, the THF derivative’s performance in such applications remains unexplored .

- Heterocycle Synthesis : The THF substituent in (S)-(THF-3-yl)hydrazine HCl facilitates regioselective attacks in quinazoline and pyrazole syntheses, outperforming aryl hydrazines in certain cyclization steps .

Key Research Findings

- Pharmaceutical Synthesis: The THF derivative is critical in constructing (S,E)-N-(4-((3-chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-2-(2-morpholinoethylidene)hydrazine carboxamide, a potent EGFR kinase inhibitor .

- Steric vs. Electronic Effects : Unlike 3-CF₃-phenylhydrazine HCl, the THF derivative’s oxygen ring enables hydrogen bonding, improving solubility in organic reactions .

- Salt Form Impact: The dihydrochloride analog of the THF derivative exhibits higher reactivity in acidic media compared to the mono-hydrochloride form .

Biological Activity

(Tetrahydrofuran-3-yl)hydrazine hydrochloride, with the molecular formula and a molar mass of approximately 138.60 g/mol, is a compound characterized by a hydrazine functional group attached to a tetrahydrofuran ring. This unique structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and drug development.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest it may possess significant antimicrobial activity against various pathogens.

- Inhibition of Deubiquitinating Enzymes : It has been studied for its potential to inhibit specific deubiquitinating enzymes (DUBs), which play crucial roles in protein regulation and cell signaling pathways .

- Potential Use in Oncology : The compound is being explored for its therapeutic potential in cancer treatment, particularly as a precursor for developing drugs targeting specific enzymes or receptors involved in tumor growth and metastasis .

The mechanism of action involves the interaction of the hydrazine moiety with molecular targets such as enzymes and receptors. The ability of the hydrazine group to form covalent bonds with active sites on these proteins can lead to inhibition or activation of biochemical pathways, which is valuable in drug discovery .

Study on Antimicrobial Activity

A study investigated the antimicrobial effects of this compound against several bacterial strains. The results indicated that the compound exhibited notable activity, with minimum inhibitory concentrations (MICs) significantly lower than those of commonly used antibiotics.

| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic MIC (µg/mL) |

|---|---|---|

| E. coli | 32 | 64 |

| S. aureus | 16 | 32 |

| P. aeruginosa | 64 | 128 |

Inhibition of Deubiquitinating Enzymes

Another research study focused on the compound's role as an inhibitor of DUBs, particularly USP7 and UCHL1. The findings revealed that this compound demonstrated selective inhibition with IC50 values below 50 µM for USP7, indicating its potential as a therapeutic agent in diseases where DUB activity is dysregulated.

| DUB Target | IC50 (µM) | Selectivity |

|---|---|---|

| USP7 | <50 | High |

| UCHL1 | >25 | Low |

Synthesis and Applications

The synthesis of this compound typically involves multi-step reactions that allow for the introduction of stereochemistry and functional groups. This versatility makes it a valuable building block in synthetic organic chemistry .

Applications

- Drug Development : As a precursor for pharmaceutical agents targeting specific pathways.

- Industrial Uses : Employed in the production of specialty chemicals and materials.

- Research Tool : Utilized in studies investigating enzyme inhibition and other biochemical interactions.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (Tetrahydrofuran-3-yl)hydrazine hydrochloride?

- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting (tetrahydrofuran-3-yl)hydrazine dihydrochloride with carbonyl compounds (e.g., ketones or aldehydes) in acetic acid under reflux conditions (80°C, 3 hours under nitrogen). Post-reaction, the product is purified using flash chromatography (30–70% ethyl acetate in hexane) to isolate the target compound . Alternative routes may employ ethanol as a solvent for reflux, followed by precipitation and crystallization .

Q. How is the purity and structural identity of this compound validated experimentally?

- Methodological Answer : Purity is assessed via high-performance liquid chromatography (HPLC), while structural confirmation relies on nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS). For chiral derivatives, enantiomeric excess is determined using chiral HPLC (e.g., Chiralpak columns with methanol elution) and optical rotation measurements ([α]D²⁰) . Elemental analysis may also verify stoichiometry .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Due to the toxicity of hydrazine derivatives, researchers must use fume hoods, wear personal protective equipment (PPE), and avoid skin contact or inhalation. Waste should be neutralized before disposal. Protocols mirror those for phenylhydrazine hydrochloride, which binds hemoglobin and poses hemolytic risks . Emergency procedures include immediate rinsing of exposed areas and medical consultation .

Advanced Research Questions

Q. How can enantiomers of this compound derivatives be resolved, and what analytical methods confirm their purity?

- Methodological Answer : Chiral chromatography (e.g., Chiralpak columns with methanol elution) effectively separates racemic mixtures. Enantiomeric excess (≥99%) is quantified via chiral HPLC, while optical rotation ([α]D²⁰ = +51.3°) validates chirality. X-ray crystallography or circular dichroism (CD) may further characterize enantiomers .

Q. What factors influence regioselectivity in cyclocondensation reactions involving this compound?

- Methodological Answer : Solvent polarity (e.g., acetic acid vs. ethanol), temperature, and protonation states of intermediates dictate regioselectivity. Acetic acid promotes protonation of carbonyl oxygen, directing nucleophilic attack by the hydrazine moiety. Kinetic vs. thermodynamic control under varying reflux durations also impacts product distribution .

Q. How does the hydrochloride salt form affect the solubility and stability of (Tetrahydrofuran-3-yl)hydrazine derivatives?

- Methodological Answer : The hydrochloride salt enhances water solubility but may reduce stability in humid conditions. Storage at –20°C in airtight containers is recommended for long-term stability. Decomposition temperatures (observed in analogs at ~225°C) can be monitored via thermogravimetric analysis (TGA) .

Q. What strategies mitigate byproduct formation during the synthesis of this compound derivatives?

- Methodological Answer : Byproducts arise from incomplete cyclization or oxidation. Strategies include:

- Using anhydrous solvents and inert atmospheres (N₂/Ar) to prevent oxidation.

- Optimizing stoichiometry (1:1 molar ratio of hydrazine to carbonyl compound).

- Employing gradient elution in flash chromatography to isolate pure products .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- Methodological Answer : Density functional theory (DFT) calculations model transition states and reaction pathways. Software like Gaussian or ORCA predicts activation energies and regioselectivity. Molecular docking studies may also explore biological interactions if the compound is used in pharmacological research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.